molecular formula C9H9N3O2 B8202545 4-amino-8-methoxy-1H-quinazolin-2-one

4-amino-8-methoxy-1H-quinazolin-2-one

Cat. No.: B8202545
M. Wt: 191.19 g/mol
InChI Key: VGXAUFFXRFKHNB-UHFFFAOYSA-N
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Description

4-amino-8-methoxy-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazolinone core with an amino group at position 4 and a methoxy group at position 8, making it a unique derivative with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-methoxy-1H-quinazolin-2-one typically involves the condensation of anthranilic acid derivatives with ortho-nitriles, carboxylic acids, or amides. One common method is the reaction of 2-aminobenzoic acid with methoxy-substituted isocyanates under reflux conditions, followed by cyclization to form the quinazolinone core .

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs high-throughput methods such as microwave-assisted synthesis and metal-catalyzed reactions. These methods enhance reaction efficiency and yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-amino-8-methoxy-1H-quinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve refluxing in organic solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and quinazoline derivatives with enhanced biological activities .

Scientific Research Applications

4-amino-8-methoxy-1H-quinazolin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-8-methoxy-1H-quinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also modulates signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2-aminoquinazolin-4(3H)-one: Similar in structure but lacks the methoxy group at position 8.

    4-hydroxyquinazolin-2-one: Contains a hydroxyl group instead of an amino group at position 4.

    8-methoxyquinazolin-2-one: Similar but lacks the amino group at position 4.

Uniqueness

4-amino-8-methoxy-1H-quinazolin-2-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

4-amino-8-methoxy-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(13)12-8(5)10/h2-4H,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXAUFFXRFKHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)N=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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